

Entinostat ESR1 mutation biomarker response

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Compound Focus: Entinostat

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Clinical Evidence at a Glance

The table below summarizes key clinical trials investigating **entinostat** and other relevant therapies in the context of ESR1 mutations.

Trial / Drug	Phase	Patient Population	Key Finding Related to ESR1 Mutations	Clinical Outcome
Entinostat + Exemestane (Japanese Trial) [1]	II	HR+/HER2- advanced BC after NSAI failure	Trend toward prolonged PFS in patients with ESR1 Y537S mutation; identified as one of several exploratory biomarkers [1].	Median PFS: 5.8 mo (Entinostat) vs 3.3 mo (Placebo); HR: 0.75 (not statistically significant) [1].
Entinostat + Exemestane (E2112) [2]	III	HR+/HER2- advanced BC after NSAI failure	No specific results for ESR1 mutant subgroups reported in available data; trial designed to validate ENCORE 301 findings [2].	Primary endpoints were PFS and OS; results not yet fully reported.

Trial / Drug	Phase	Patient Population	Key Finding Related to ESR1 Mutations	Clinical Outcome
Camizestrant + CDK4/6i (SERENA-6) [3]	III	HR+/HER2- advanced BC with emergent ESR1 mutation on 1st-line AI+CDK4/6i	Biomarker-driven therapy switch: Patients switched to camizestrant upon ESR1 mutation detection in ctDNA [3].	Median PFS: 16.0 mo (switch) vs 9.2 mo (control); HR=0.44. FDA Breakthrough Therapy designation granted [3].

Abbreviations: BC (Breast Cancer), HR+ (Hormone Receptor-Positive), HER2- (Human Epidermal Growth Factor Receptor 2-Negative), NSAI (Non-Steroidal Aromatase Inhibitor), PFS (Progression-Free Survival), OS (Overall Survival), HR (Hazard Ratio), ctDNA (Circulating Tumor DNA).

Experimental Data and Protocols for Biomarker Analysis

The exploratory biomarker analysis from the Japanese phase II **entinostat** trial provides insights into the methodologies used to identify potential predictive biomarkers [1].

- **Lysine Acetylation in PBMCs:** Peripheral blood mononuclear cells (PBMCs) were collected at baseline and on treatment. Lysine acetylation was measured using flow cytometry with an **anti-acetylated lysine monoclonal antibody**. Increased acetylation (a pharmacodynamic marker of HDAC inhibition) was correlated with longer PFS [1].
- **Immune Cell Profiling by Flow Cytometry:** Multiparameter flow cytometry was performed on PBMCs to analyze immune cell subsets. Candidate biomarkers included **CD86 expression on dendritic cells** and the expression of **HLA-DR and ICOS on CD4+ T-cells** [1].
- **Plasma Chemokine Analysis:** Plasma concentrations of 39 analytes, including **interferon gamma-induced protein 10 (IP-10)**, were measured using a custom **Multi-Analyte Profiling (MAP) assay** [1].
- **ctDNA and ESR1 Mutation Analysis:** **Circulating tumor DNA (ctDNA)** was isolated from patient plasma collected at baseline. *ESR1* mutations were detected using the **OncoBEAM BEAMing digital PCR** platform, a highly sensitive method for identifying low-frequency mutations [1].

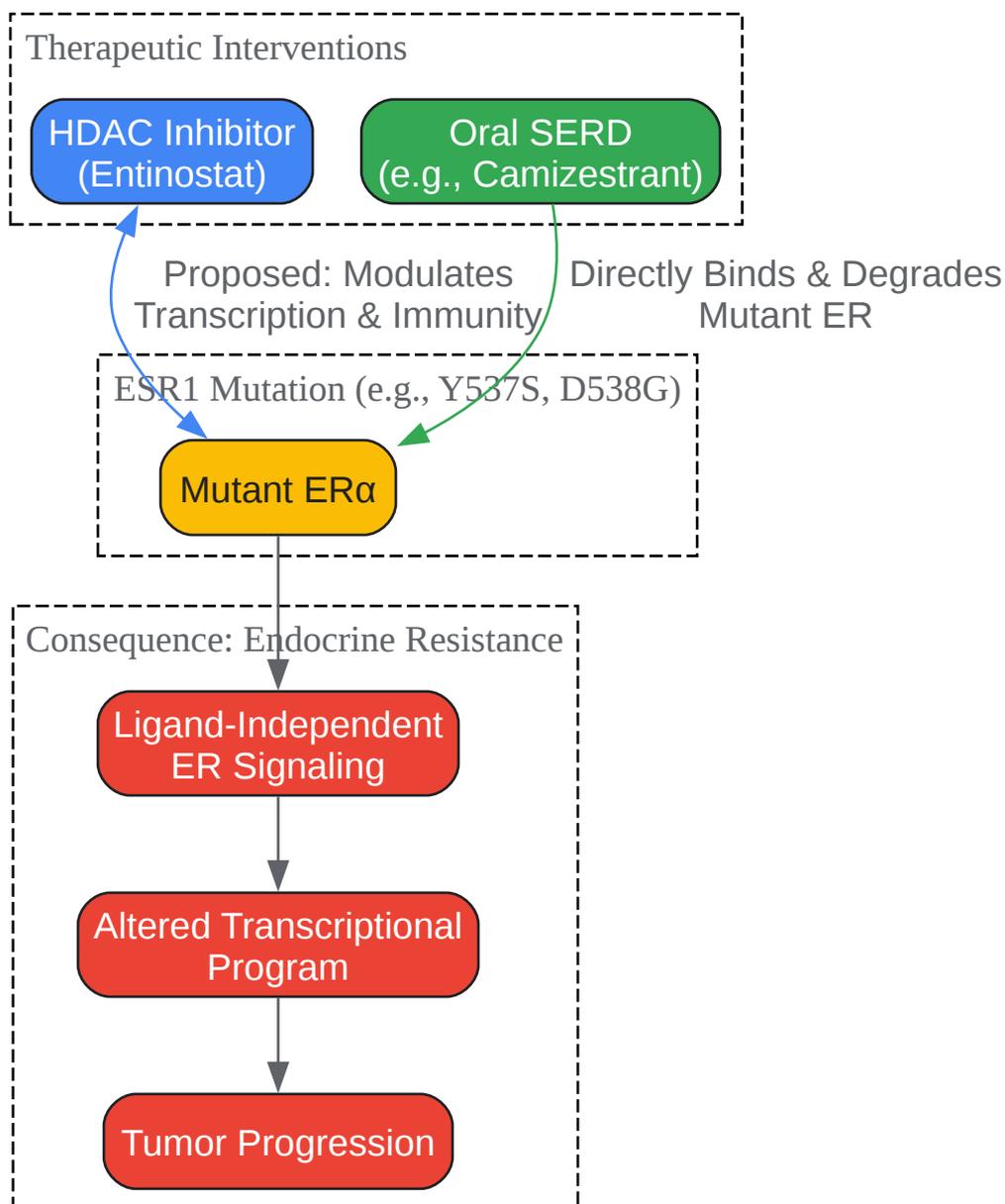
Interpretation and Comparison with Alternatives

When comparing the data, two distinct narratives emerge for **entinostat** versus newer oral SERDs like camizestrant.

- **Entinostat's Mechanism is Multifaceted:** **Entinostat** is a class I HDAC inhibitor. Its ability to restore endocrine sensitivity is proposed to work through multiple mechanisms, including epigenetic modulation, immune effects in the tumor microenvironment, and potential re-sensitization to ER-targeting therapies [1] [2]. The exploratory nature of the *ESR1* biomarker data suggests its effect is not exclusively dependent on this single mutation but may be part of a broader response profile.
- **Oral SERDs are Directly Targeted:** In contrast, drugs like camizestrant and elacestrant are **oral Selective Estrogen Receptor Degraders (SERDs)** designed to directly target and degrade the estrogen receptor, including mutant forms (like Y537S) that are constitutively active and resistant to aromatase inhibitors [4] [3]. The **SERENA-6 trial** provides a clear paradigm for using *ESR1* mutations detected in ctDNA to guide a therapy switch, demonstrating a direct, biomarker-driven clinical benefit [3].

Biological Context of ESR1 Mutations and Treatment Pathways

The following diagram illustrates the key signaling pathways involved in ESR1 mutation-driven resistance and how different therapeutic classes intervene.



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Research Implications Summary

For researchers and drug development professionals, the key takeaways are:

- **Entinostat:** The link between *ESR1* mutations and response remains an **exploratory finding** from a phase II trial. Its mechanism is broad, involving immune modulation and epigenetic changes. It should

not yet be considered a biomarker-defined therapy for *ESR1*-mutant cancer outside of clinical trials [1].

- **Oral SERDs (e.g., Camizestrant):** These agents represent a **validated, biomarker-driven approach** for *ESR1*-mutant breast cancer. The SERENA-6 trial establishes a new paradigm for proactive ctDNA monitoring and therapy switching upon mutation detection [3].

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